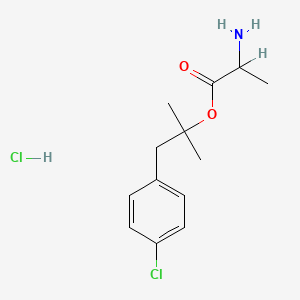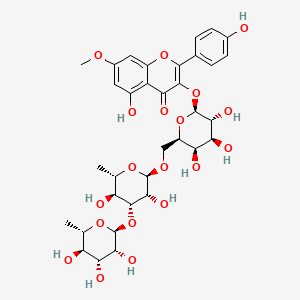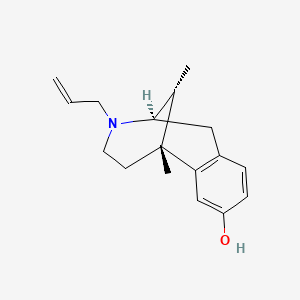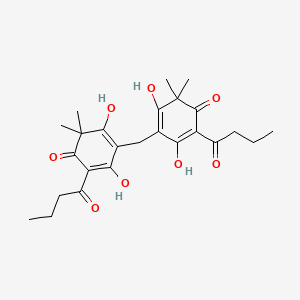
Alverine
Overview
Description
Alverine is a smooth muscle relaxant primarily used to treat functional gastrointestinal disorders such as irritable bowel syndrome and diverticular disease. It is also used to relieve menstrual pain caused by muscle spasms in the uterus. This compound acts directly on the smooth muscle in the gut and uterus, causing it to relax and thereby alleviating symptoms like abdominal pain, bloating, and cramps .
Mechanism of Action
Target of Action
Alverine primarily targets the smooth muscle present in the gut and uterus .
Mode of Action
This compound acts directly on the smooth muscle in the gut, causing it to relax . This action prevents the muscle spasms which occur in the gut in conditions such as irritable bowel syndrome and diverticular disease . This compound is also a 5HT1A antagonist, which reduces rectal hypersensitivity .
Biochemical Pathways
This compound’s action on the smooth muscle affects the muscle contractile proteins’ sensitivity to calcium . By selectively binding with 5-HT1A receptors, it acts as an antagonist that reduces the visceral pronociceptive effect of serotonin (5-HT) . This action prevents muscle spasms in the gut, which are common in conditions like irritable bowel syndrome and diverticular disease .
Pharmacokinetics
The metabolic process most susceptible to outlying performance in Caucasians is hydroxylation to the active metabolite 4-hydroxy this compound . This compound parent accounts for only 3%, whereas total 4-hydroxy this compound (free and conjugated) accounts for 94% of this compound-related moieties in circulation .
Result of Action
The relaxation of the smooth muscle in the gut by this compound results in the relief of muscle spasms, which are common symptoms in conditions like irritable bowel syndrome and diverticular disease . This leads to the relief of abdominal pain associated with these conditions . In addition, this compound’s anti-inflammatory effects have been observed in vitro and in vivo, reducing the production of nitric oxide (NO) in RAW264.7 cells activated by lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly (I:C)) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pharmacokinetic variability of this compound is high, and the metabolic process most susceptible to outlying performance in Caucasians is hydroxylation to the active metabolite 4-hydroxy this compound . This suggests that genetic factors, such as ethnicity, may influence the drug’s action.
Biochemical Analysis
Biochemical Properties
Alverine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the 5HT1A receptor, where it acts as an antagonist. This interaction reduces rectal hypersensitivity and prevents muscle spasms in the gut . Additionally, this compound has been shown to increase the cytotoxic effects of the proteasome inhibitor MG132 on breast cancer cells, indicating its potential role in cancer therapy .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce the production of nitric oxide (NO) in RAW264.7 cells activated by lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly (I:C)). This compound also inhibits the mRNA expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-α (TNF-α) in a dose-dependent manner . These effects suggest that this compound can modulate inflammatory responses and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts directly on the smooth muscle in the gut, causing relaxation by antagonizing the 5HT1A receptor . Additionally, this compound targets the Src protein in the NF-κB pathway, reducing the phosphorylation of NF-κB subunits and upstream signaling molecules such as p65, p50, AKT, IκBα, and Src . This inhibition of the NF-κB pathway contributes to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound and its metabolites, including 4-hydroxy this compound and N-desethyl this compound, have been shown to be stable in plasma for up to 6 hours at room temperature and up to 3.5 weeks below −20°C . These findings indicate that this compound maintains its efficacy over extended periods, making it suitable for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In experimental mouse models of anxiety, this compound citrate demonstrated anxiolytic-like effects at higher doses (15–20 mg/kg), while lower doses (5 mg/kg) had no significant impact . Additionally, very high doses of this compound can produce hypotension and atropine-like toxic effects, with fatalities reported in cases of overdose . These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound undergoes metabolic conversion to its primary active metabolite, 4-hydroxy this compound, which is further converted to secondary metabolites such as 4-hydroxy this compound glucuronide and N-desethyl this compound . These metabolites are primarily eliminated through renal secretion, indicating high renal clearance . The metabolic pathways of this compound involve hydroxylation and glucuronidation, which play crucial roles in its pharmacokinetics and therapeutic efficacy.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and converted to its active metabolites, which are then distributed throughout the body. The high renal clearance of this compound and its metabolites suggests active renal secretion as the primary route of elimination . This efficient transport and distribution contribute to its rapid onset of action and therapeutic effectiveness.
Subcellular Localization
The subcellular localization of this compound and its metabolites is essential for understanding their activity and function. This compound is known to target specific cellular compartments, including the smooth muscle cells in the gut and uterus . The presence of targeting signals and post-translational modifications may direct this compound to these specific compartments, enhancing its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alverine can be synthesized through several methods. One common method involves the reaction of 3-phenylhalopropane with ethylamine hydrochloride in an alkaline system to produce diphenylpropyl ethylamine. This intermediate is then refined with citric acid to obtain this compound citrate . Another method involves bromination of phenylpropanol to prepare 3-phenyl bromopropane, which then reacts with ethylamine solution to form ethylamphetamine. This compound further reacts with 3-phenyl bromopropane under alkaline conditions to produce diphenyl propyl ethylamine, which is finally reacted with citric acid to yield this compound citrate .
Industrial Production Methods: The industrial production of this compound citrate follows similar synthetic routes but is optimized for large-scale production. The process involves accessible raw materials, fewer reaction steps, mild conditions, and high yield, making it an environment-friendly synthesis route suitable for industrialization .
Chemical Reactions Analysis
Types of Reactions: Alverine undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of a functional group with another.
Reduction Reactions: Involving the gain of electrons or decrease in oxidation state.
Oxidation Reactions: Involving the loss of electrons or increase in oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Often involve halogenated compounds and nucleophiles under alkaline conditions.
Reduction Reactions: Typically use reducing agents like hydrazine or sodium borohydride.
Oxidation Reactions: Commonly employ oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products: The major products formed from these reactions include various intermediates like diphenylpropyl ethylamine and the final product, this compound citrate .
Scientific Research Applications
Alverine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various derivatives and analogs for research purposes.
Biology: Studied for its effects on smooth muscle relaxation and its potential anti-inflammatory properties.
Medicine: Primarily used to treat gastrointestinal disorders and menstrual pain. .
Industry: Utilized in the formulation of pharmaceutical products to improve drug solubility and stability.
Comparison with Similar Compounds
Papaverine: Another smooth muscle relaxant used to treat similar conditions.
Dicyclomine: An antispasmodic and anticholinergic agent used to treat irritable bowel syndrome.
Uniqueness of Alverine: this compound is unique in its dual action as a smooth muscle relaxant and a 5HT1A antagonist. This dual mechanism allows it to effectively reduce muscle spasms and rectal hypersensitivity, making it particularly effective for treating irritable bowel syndrome and diverticular disease .
Properties
IUPAC Name |
N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20/h3-8,11-14H,2,9-10,15-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFXAOWNKLFJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5560-59-8 (citrate), 5982-87-6 (hydrochloride) | |
| Record name | Alverine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048557 | |
| Record name | Alverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alverine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015554 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
165-168 °C @ 0.3 MM HG | |
| Record name | Alverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01616 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALVERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3284 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SIRUP; SOL IN WATER /HYDROCHLORIDE/, FREELY SOL IN WATER; CRYSTALS /CITRATE/, SLIGHTLY SOL IN CHLOROFORM; SOL IN DIL ACIDS; SPARINGLY SOL IN ALC; VERY SLIGHTLY SOL IN ETHER; SWEET ODOR & SLIGHTLY BITTER TASTE /CITRATE/, 9.60e-04 g/L | |
| Record name | ALVERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3284 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Alverine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015554 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
LIQUID | |
CAS No. |
150-59-4 | |
| Record name | Alverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alverine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01616 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46TIR1560O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALVERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3284 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Alverine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015554 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Alverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01616 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Alverine Citrate?
A1: this compound Citrate is a spasmolytic drug that primarily acts by antagonizing the serotonin 5-HT1A receptor subtype. [, ] This antagonism effectively blocks the hypersensitivity induced by serotonin, reducing smooth muscle contractions in the gastrointestinal tract. [, ] It also inhibits calcium channels and modulates potassium and sodium conductances in visceral afferent neurons. []
Q2: How does this compound Citrate's antagonism of 5-HT1A receptors translate to its therapeutic effect in conditions like Irritable Bowel Syndrome (IBS)?
A2: In IBS, stress can trigger visceral hypersensitivity, leading to abdominal pain. [] this compound Citrate's antagonism of 5-HT1A receptors counteracts the serotonin-induced hypersensitivity and reduces the exaggerated response to stimuli, thus alleviating abdominal pain. [, ]
Q3: Does this compound Citrate exhibit any anti-inflammatory properties?
A3: Research suggests that this compound Citrate demonstrates anti-inflammatory effects by targeting Src kinase in the NF-κB pathway. [] This action inhibits the production of inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and tumor necrosis factor-α (TNF-α). []
Q4: What is the molecular formula and weight of this compound?
A4: this compound's molecular formula is C20H27N, and its molecular weight is 281.44 g/mol.
Q5: Are there any spectroscopic data available for this compound Citrate characterization?
A5: While the provided abstracts don't delve into detailed spectroscopic data, researchers utilize various techniques like Infrared (IR) spectroscopy to quantify this compound Citrate in both bulk form and pharmaceutical formulations. [, ] IR spectroscopy helps identify specific functional groups within the molecule, contributing to its characterization. []
Q6: What is known about the stability of this compound Citrate?
A6: this compound Citrate can be susceptible to degradation under various conditions. Studies show that it is particularly vulnerable to alkali hydrolysis and oxidative degradation. [] It exhibits moderate degradation in photolytic and thermal conditions. []
Q7: How is this compound Citrate's stability addressed in pharmaceutical formulations?
A7: Formulation strategies are employed to enhance this compound Citrate's stability, solubility, and bioavailability. [] Researchers develop self-nanoemulsifying drug delivery systems (SNEDDS) to improve solubility and dissolution rates, ultimately enhancing its therapeutic effectiveness. []
Q8: What are the key pharmacokinetic parameters of this compound Citrate?
A8: this compound Citrate displays high pharmacokinetic variability. [] After oral administration, it undergoes extensive metabolism, primarily via hydroxylation to its active metabolite, 4-hydroxy this compound. [, ] Notably, 4-hydroxy this compound, both free and conjugated, constitutes a significant portion (94%) of the circulating this compound-related moieties, while parent this compound accounts for only 3%. []
Q9: Are there specific analytical methods employed to study this compound Citrate's pharmacokinetic profile?
A9: Researchers utilize highly sensitive and validated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of this compound and its metabolites in human plasma. [, ] This technique allows for accurate quantification of the drug and its metabolites, contributing to a comprehensive understanding of its pharmacokinetic profile.
Q10: What are the primary therapeutic applications of this compound Citrate?
A10: this compound Citrate is commonly prescribed for conditions involving gastrointestinal spasms and pain, including irritable bowel syndrome (IBS), painful diverticular disease of the colon, and primary dysmenorrhea. [, , ]
Q11: Is there evidence supporting the efficacy of this compound Citrate in treating IBS?
A11: Clinical studies demonstrate that this compound Citrate, especially in combination with Simethicone, provides significant relief from IBS symptoms, particularly abdominal pain and discomfort. [, , , ] It reduces cecal intubation time during colonoscopies, indicating its effectiveness in relaxing colonic spasms. []
Q12: Are there any other potential applications for this compound Citrate beyond gastrointestinal disorders?
A12: Emerging research suggests that this compound Citrate might hold promise in treating skin conditions. Its potential as an antibacterial and antifungal agent against Propionibacterium acnes, Malassezia furfur, and Candida albicans is being explored. [, ]
Q13: Are there any known drug interactions associated with this compound Citrate?
A13: The provided research abstracts do not provide detailed information on specific drug interactions associated with this compound Citrate.
Q14: What drug delivery strategies are employed to improve the therapeutic efficacy of this compound Citrate?
A15: Researchers are exploring innovative drug delivery systems, such as chitosan-based mucoadhesive microspheres, for rectal delivery of this compound Citrate. [] This approach aims to enhance drug retention at the target site, potentially improving its effectiveness in treating conditions like IBS. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


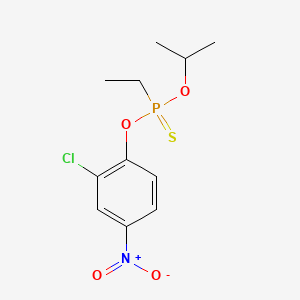
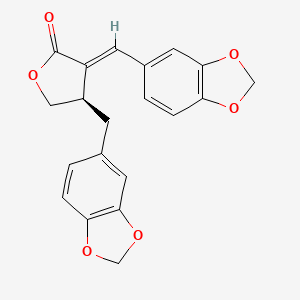


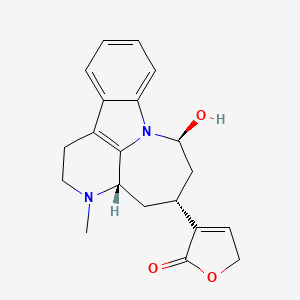
![benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate](/img/structure/B1665677.png)

